Ile-Phe

Overview

Description

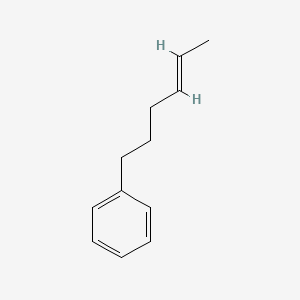

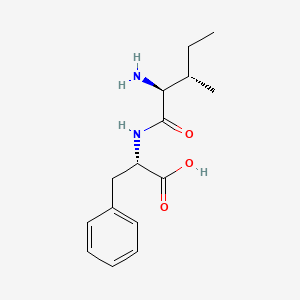

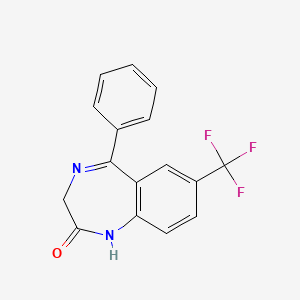

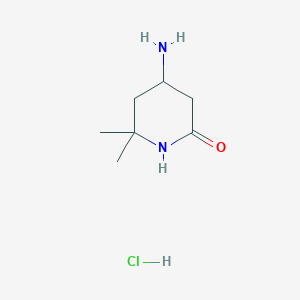

“Ile-Phe” is a dipeptide composed of the amino acids isoleucine (Ile) and phenylalanine (Phe). It is also known as Isoleucyl-Phenylalanine or isoleucylphenylalanine . This dipeptide has been found to self-assemble into hydrogels .

Synthesis Analysis

The synthesis of “Ile-Phe” involves the self-assembling behaviour of the distinct stereoisomers of Ile-Phe and Phe-Ile in phosphate buffered saline (PBS) to form hydrogels . The synthesis method of dipeptide can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .

Molecular Structure Analysis

The molecular structure of “Ile-Phe” is based on the crystal x-ray structure of the diphenylalanine peptide . The structure of “Ile-Phe” self-assembled structures was confirmed by single-crystal XRD data .

Chemical Reactions Analysis

The chemical reactions involved in the sequencing of “Ile-Phe” can be analyzed using the Edman degradation method . This method cleaves one amino acid at a time from an end of the peptide chain. That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ile-Phe” can be analyzed based on its self-assembling behaviour. The presence of water-channels in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .

Scientific Research Applications

Solid-State NMR Characterization

Solid-state nuclear magnetic resonance (NMR) spectroscopy provides significant structural information regarding the conformation and dynamics of a variety of solid samples . In one study, the 13 C and 15 N solid-state NMR spectra of a self-assembled isoleucine-phenylalanine (Ile–Phe–OH) dipeptide were recorded . The results indicated that the self-assembled structure closely reflected the crystal structure .

Self-Assembly into Nanostructures

The Ile-Phe dipeptide has been found to self-assemble into nanostructures . This self-assembly is driven by a variety of weaker (non-covalent) interactions, such as hydrogen bonding and van der Waals forces, as well as electrostatic, π–π stacking, and hydrophobic interactions .

Nanomedicine Applications

Molecules based on the Phe-Phe motif, which includes Ile-Phe, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms .

Amyloid Peptides Aggregation/Fibrillation Study

L-Isoleucyl-L-phenylalanine and similar dipeptides may serve as models for studying the first steps of the aggregation/fibrillation of amyloid peptides .

Piezoelectric Devices and Cell Membrane Disruptions

These assembled structures are considered useful for various applications, such as in piezoelectric devices and for cell membrane disruptions .

Future Directions

The future directions of “Ile-Phe” research could involve further exploration of its self-assembling behaviour and its potential applications in nanomedicine . The presence of the latter in the crystal structure is a distinctive feature of the only gelator of this work that self-organizes into stable hydrogels, with fast kinetics and the highest elastic modulus amongst its structural isomers and stereoisomers .

Mechanism of Action

Target of Action

H-Ile-Phe-OH, also known as Ile-Phe, is a dipeptide that has been found to self-assemble It is known that the compound can be found by peptide screening , a research tool that pools active peptides primarily by immunoassay . This suggests that the compound may interact with various proteins and other biological targets.

Mode of Action

The mode of action of Ile-Phe involves its ability to self-associate in aqueous solution . It forms a transparent, thermoreversible gel composed of a network of fibrillar nanostructures . These nanostructures exhibit strong birefringence upon Congo red binding , indicating the formation of beta-sheet structures, which are common in protein aggregation and amyloid formation.

Biochemical Pathways

The self-assembly of the compound into nanostructures suggests that it may influence pathways related to protein aggregation and amyloid formation

Result of Action

The result of Ile-Phe’s action is the formation of a transparent, thermoreversible gel composed of fibrillar nanostructures . This self-assembly into nanostructures may serve as a model for studying the first steps of the aggregation/fibrillation of amyloid peptides .

Action Environment

The action of Ile-Phe is influenced by its environment. It is able to self-associate in aqueous solution , suggesting that the presence and properties of the solvent may influence its action, efficacy, and stability

properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)/t10-,12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDZARSFSMZOQO-DRZSPHRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309816 | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ile-Phe | |

CAS RN |

22951-98-0 | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22951-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Ile-Phe, a dipeptide composed of isoleucine and phenylalanine, exhibits self-assembly properties similar to the Phe-Phe motif found in amyloid-beta (Aβ) peptides []. This self-assembly, forming fibrillar nanostructures, offers insights into the early stages of amyloid formation, a process linked to various neurodegenerative diseases.

ANone: While Ile-Phe forms a thermoreversible gel composed of fibrillar nanostructures in aqueous solutions, Val-Phe, differing only by a methyl group, does not exhibit self-assembly []. This highlights the critical role of even minor structural differences in driving the initial steps of peptide self-assembly.

ANone: The PI3K/Akt pathway plays a crucial role in neuronal responses, and its impairment by Aβ exposure is implicated in Alzheimer's disease []. Investigating the interaction of the amyloid-like Ile-Phe with PI3K may provide insights into the molecular mechanisms underlying Aβ-induced neurotoxicity and potential therapeutic targets for Alzheimer's disease.

ANone: Molecular dynamics simulations using GROMACS and molecular docking techniques using Schrodinger Software were employed to study the interaction between Ile-Phe and PI3K []. These computational approaches provide a three-dimensional understanding of the binding interactions at a molecular level.

ANone: The tripeptide Ala-Ile-Phe, derived from the K88ab adhesin, acts as an inhibitor of K88 fimbriae activity []. It effectively inhibits the adherence of K88 fimbriae to erythrocytes and intestinal epithelial cells, indicating its potential as an anti-adhesive agent.

ANone: The Ala-Ile-Phe tripeptide corresponds to a conserved region (Ala-156-Ile-Phe-158) within the primary structure of different K88 variants (ab, ac, and ad) []. This conservation underscores its importance in receptor binding and makes it an attractive target for developing anti-adhesion therapies.

ANone: The dipeptide sequence Ile-Phe is frequently incorporated into synthetic peptides designed to inhibit plasmin activity [, ]. These peptides often mimic the structure of plasmin substrates, allowing them to bind to the enzyme's active site and block its activity.

ANone: Kinetic studies have shown that the presence of a D-isomer of isoleucine (D-Ile) at the N-terminus of a peptide substrate enhances its affinity for plasmin compared to the L-isomer []. This suggests that the stereochemistry of the isoleucine residue plays a crucial role in substrate recognition and binding.

ANone: Plasmin can cleave certain peptide inhibitors containing the Ile-Phe motif, leading to their degradation and loss of inhibitory activity []. For example, D-Ile-Phe-Lys-BZA, while a potent inhibitor, gets cleaved by plasmin. Therefore, designing stable inhibitors requires strategies to prevent such enzymatic degradation, potentially by incorporating non-cleavable moieties or modifying the peptide backbone.

ANone: The Ile-Phe sequence is found in various natural products, including: - Cyclic peptides from plants: Delavayins A and B, isolated from the roots of Stellaria delavayi, are cyclic peptides containing the Ile-Phe sequence []. - Lipopeptide from bacteria: A unique phenylalanine-containing lipopeptide with the sequence Phe-N-methyl-Ile-Ile-Phe-Ala-Ile-Ala-Phe was isolated from a rough-colony variant of Mycobacterium avium [].

ANone: The molecular formula of Ile-Phe is C14H20N2O3, and its molecular weight is 264.32 g/mol.

ANone: Various spectroscopic methods are employed to characterize Ile-Phe, including: - Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR provides information about the peptide's conformation, revealing a folded structure called a gamma-turn []. 1H-13C-NMR correlation spectroscopy helps determine the structure and connectivity of atoms in the dipeptide []. - Mass spectrometry: This technique is crucial for determining the molecular weight of the dipeptide and its fragments, aiding in structural elucidation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)